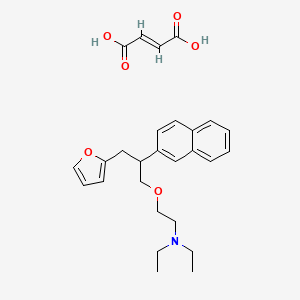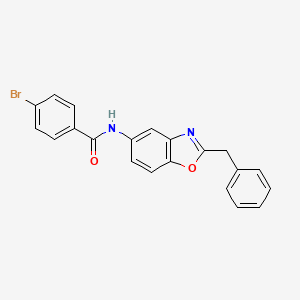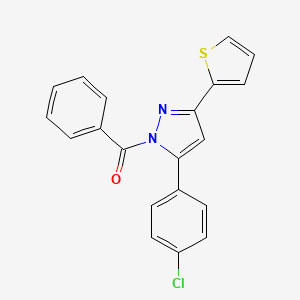![molecular formula C11H10N2O3 B12891112 2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzo[d]oxazole-6-acetic acid: is a heterocyclic compound with the following chemical structure:
Molecular Formula: C10H10N2O3
It belongs to the oxazole family, which contains a five-membered ring containing both nitrogen and oxygen atoms. The compound’s systematic name reflects its structure: it consists of a benzo[d]oxazole ring fused to an acrylic acid moiety.
Preparation Methods
The synthetic route for 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid involves several steps. One common method is the reaction of 2-(chloromethyl)benzo[d]oxazole with glycine (aminoacetic acid). The chloromethyl group is replaced by the amino group from glycine, resulting in the desired compound. The reaction typically occurs under basic conditions.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions can occur at the benzo[d]oxazole ring, affecting its substituents.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.
Major Products: The major products depend on the specific reaction conditions and substituents. For instance, reduction could yield an amino acid derivative.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Investigating its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound might find use in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which 2-(Aminomethyl)benzo[d]oxazole-6-acetic acid exerts its effects remains an area of research. It could interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can explore related oxazole derivatives. Notable examples include 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole , which exhibit antibacterial and antifungal activities, respectively .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(E)-3-[2-(aminomethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c12-6-10-13-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5H,6,12H2,(H,14,15)/b4-2+ |
InChI Key |
OWEQOAQPGHFTSC-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CN |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


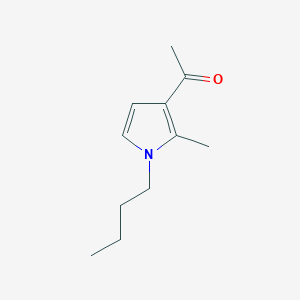
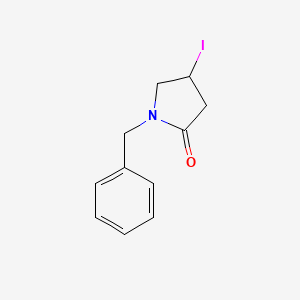
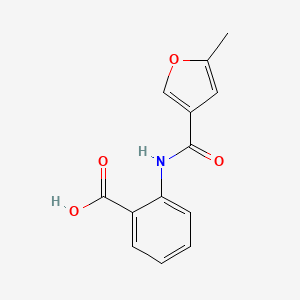
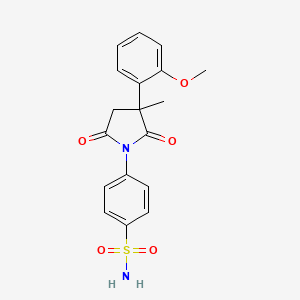
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
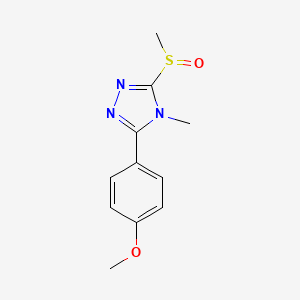

![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
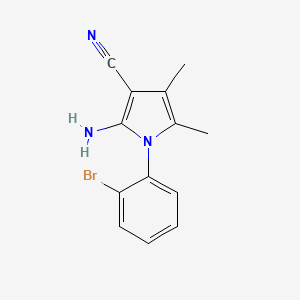
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)
